molecular formula C20H18ClN3O4 B277089 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Cat. No. B277089
M. Wt: 399.8 g/mol
InChI Key: FOURPHQCBAAIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. This compound is a type of oxadiazole derivative that has been synthesized using various methods to investigate its biological activity.

Mechanism Of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves the inhibition of various cellular pathways involved in the progression of diseases. The compound has been found to inhibit the activity of enzymes and proteins involved in cell proliferation, angiogenesis, and inflammation. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. The compound also exhibits antioxidant activity and has been found to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has some limitations, including its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research on 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. These include the optimization of its pharmacokinetic properties, the investigation of its potential application in combination therapy, and the development of analogs with improved efficacy and selectivity. The compound can also be further studied to investigate its mechanism of action and its potential application in other diseases.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde and butanoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit significant biological activity against various diseases, including cancer, inflammation, and microbial infections. The compound has been tested in vitro and in vivo to investigate its efficacy and safety.

properties

Product Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

InChI

InChI=1S/C20H18ClN3O4/c21-14-6-4-13(5-7-14)20-23-19(28-24-20)3-1-2-18(25)22-15-8-9-16-17(12-15)27-11-10-26-16/h4-9,12H,1-3,10-11H2,(H,22,25)

InChI Key

FOURPHQCBAAIJZ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.